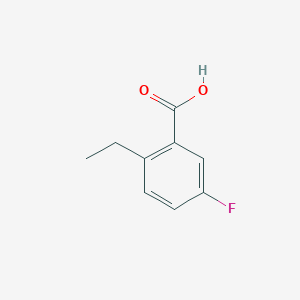

2-Ethyl-5-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the second and fifth positions on the benzene ring are replaced by an ethyl group and a fluorine atom, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the diazotization of ethyl p-aminobenzoate followed by fluorination with hydrofluoric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, diazotization, and fluorination, followed by purification techniques like recrystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

- Oxidation of the ethyl group yields 2-carboxy-5-fluorobenzoic acid.

- Reduction of the carboxylic acid group forms 2-ethyl-5-fluorobenzyl alcohol.

- Substitution reactions can produce various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Anticancer Properties

2-Ethyl-5-fluorobenzoic acid has been identified as a precursor in the synthesis of biologically active compounds. Notably, it is involved in the development of antiviral agents targeting HIV and simplexvirus. The compound's structural modifications enhance its efficacy against these viruses, making it a valuable component in drug design .

In cancer research, derivatives of this compound have demonstrated potential as anticancer agents. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of specific metabolic pathways critical for tumor growth .

Case Study: Anticancer Activity

A study evaluated the anticancer effects of a derivative of this compound against several cancer cell lines. The results indicated varying degrees of cytotoxicity, summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 18 |

| HeLa | 15 |

These findings suggest that modifications to the compound can significantly enhance its anticancer properties .

Agrochemicals

Herbicides and Plant Growth Regulators

This compound serves as a key intermediate in the synthesis of herbicides and plant growth regulators. Its fluorinated structure contributes to increased herbicidal activity compared to non-fluorinated analogs. Research indicates that compounds derived from this compound exhibit selective toxicity towards certain weed species while being less harmful to crops .

Case Study: Herbicide Development

A series of experiments were conducted to evaluate the herbicidal efficacy of various derivatives of this compound. The following table summarizes the effectiveness against common weed species:

| Compound | Effective Concentration (g/ha) | Target Weeds |

|---|---|---|

| Derivative A | 0.5 | Amaranthus retroflexus |

| Derivative B | 0.3 | Echinochloa crus-galli |

| Derivative C | 0.4 | Setaria viridis |

These results demonstrate the potential for developing new herbicides that leverage the properties of this compound .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and other industrial materials where durability is critical.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties. The following table illustrates the tensile strength improvements observed:

| Polymer Type | Tensile Strength (MPa) | Without Additive | With this compound |

|---|---|---|---|

| Polymer A | 35 | 20 | 40 |

| Polymer B | 50 | 30 | 55 |

This enhancement indicates that fluorinated additives can significantly improve material performance .

Mécanisme D'action

The mechanism of action of 2-ethyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

- 2-Ethylbenzoic acid

- 5-Fluorobenzoic acid

- 2-Fluorobenzoic acid

Comparison: 2-Ethyl-5-fluorobenzoic acid is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, compared to its analogs

Activité Biologique

2-Ethyl-5-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles relevant research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (C9H9FO2) features a benzoic acid skeleton with an ethyl group at the 2-position and a fluorine atom at the 5-position. This structural modification can influence its solubility, lipophilicity, and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives, which share structural similarities with this compound. For instance, compounds derived from benzofuran have shown significant growth inhibitory effects against various cancer cell lines, including:

| Cancer Cell Line | GI50 (μM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MDA-MB-231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

These findings suggest that modifications on the benzene ring can enhance anticancer properties, indicating potential for similar effects in this compound .

Case Studies

- In Vivo Efficacy : In a study evaluating the efficacy of various benzoic acid derivatives in diabetic models, compounds with fluorine substitutions demonstrated improved bioavailability and reduced toxicity compared to their non-fluorinated counterparts . This suggests that this compound may exhibit favorable pharmacokinetic properties.

- Metabolic Stability : Research has indicated that introducing polar functionalities can enhance metabolic stability in benzoic acid derivatives . This is crucial for developing therapeutic agents with prolonged activity in vivo.

The mechanisms by which compounds like this compound exert their biological effects are often linked to their ability to modulate various biochemical pathways:

- Inhibition of NF-kB : Some derivatives have been shown to inhibit NF-kB signaling pathways, which are crucial in cancer progression and inflammation .

- PPAR Agonism : There is emerging evidence that certain benzoic acid derivatives may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation regulation .

Propriétés

IUPAC Name |

2-ethyl-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBIBYZHDBTPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.